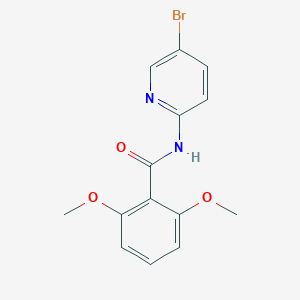![molecular formula C14H9Cl2FN2O2S B244832 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide, also known as DFP-10825, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide exerts its effects through the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can disrupt the signaling pathways that contribute to cancer growth and inflammation, as well as protect against neurodegeneration.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In inflammation, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can reduce the production of inflammatory cytokines and chemokines. In neurodegeneration, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can protect against oxidative stress and amyloid beta-induced toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. However, its limited solubility and stability can pose challenges for its use in certain experiments. Additionally, the lack of in vivo toxicity data for N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide may limit its potential for clinical translation.
Direcciones Futuras
Future research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could explore its potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. Additionally, further studies could investigate the optimal dosing and administration of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide for maximum efficacy and safety. The development of more stable and soluble formulations of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could also enhance its potential for clinical use. Finally, the identification of biomarkers for CK2 activity could aid in the selection of patients who may benefit from N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide treatment.
Métodos De Síntesis
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide is synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluoroaniline. The final product is obtained through the reaction of the intermediate with ammonium thiocyanate.
Aplicaciones Científicas De Investigación
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been found to have potential neuroprotective effects in a mouse model of Alzheimer's disease.
Propiedades
Fórmula molecular |
C14H9Cl2FN2O2S |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2S/c15-10-5-9(6-11(16)12(10)20)18-14(22)19-13(21)7-2-1-3-8(17)4-7/h1-6,20H,(H2,18,19,21,22) |
Clave InChI |
PVYGIQNNKGNVLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)